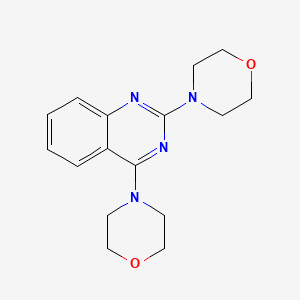
2,4-Di(morpholin-4-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(morpholin-4-yl)quinazoline is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Quinazolines, including 2,4-Di(morpholin-4-yl)quinazoline, have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazoline can exhibit potent antiproliferative activities against various tumor cell lines. For instance, a study demonstrated that several 2,4-disubstituted quinazoline derivatives showed significant cytotoxicity against human tumor cell lines such as CNE-2 (nasopharyngeal cancer), PC-3 (prostate carcinoma), and SMMC-7721 (liver cancer) .
Case Study: Cytotoxicity Evaluation
A systematic evaluation of cytotoxicity against different cell lines revealed that compounds derived from this compound exhibited varying degrees of effectiveness. The IC50 values for these compounds were determined using the MTT assay, highlighting their potential as effective chemotherapeutic agents.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 11d | CNE-2 | 5.4 |
| 11d | PC-3 | 6.7 |
| 11d | SMMC-7721 | 8.1 |
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has also been explored. A recent study focused on the design and synthesis of quinazoline derivatives as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets in combating bacterial infections . Among the synthesized compounds, certain derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
The efficacy of selected compounds was assessed using the agar well diffusion method. The results indicated that some derivatives not only inhibited bacterial growth but also outperformed standard antibiotics like ampicillin.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 13 | Staphylococcus aureus | 12 |
| 15 | Escherichia coli | 10 |
Other Therapeutic Applications
Beyond anticancer and antibacterial uses, quinazolines have shown promise in various therapeutic areas:
- Antiviral Activity : Some studies suggest that quinazoline derivatives may possess antiviral properties, particularly against viral infections where traditional treatments are failing.
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been noted in several studies, indicating their utility in treating conditions characterized by inflammation.
Eigenschaften
Molekularformel |
C16H20N4O2 |
|---|---|
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
4-(2-morpholin-4-ylquinazolin-4-yl)morpholine |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)15(19-5-9-21-10-6-19)18-16(17-14)20-7-11-22-12-8-20/h1-4H,5-12H2 |
InChI-Schlüssel |
WHNJDAQFFZAULV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













